molecular formula C16H14N2 B3065678 1-(biphenyl-4-ylmethyl)-1H-imidazole CAS No. 56643-79-9

1-(biphenyl-4-ylmethyl)-1H-imidazole

Cat. No.: B3065678
CAS No.: 56643-79-9
M. Wt: 234.29 g/mol
InChI Key: DLYMRVCQTVOYEW-UHFFFAOYSA-N
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Description

1-(biphenyl-4-ylmethyl)-1H-imidazole is a useful research compound. Its molecular formula is C16H14N2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Biphenyl-4-ylmethyl)-1H-imidazole is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is characterized by its biphenyl structure attached to an imidazole ring, which contributes to its biological activity. The compound's molecular formula is C16_{16}H16_{16}N2_{2}, and it exhibits a molecular weight of 252.31 g/mol. The presence of the imidazole moiety is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various imidazole derivatives demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 to 0.025 mg/mL, indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida species. In vitro studies have shown that it can significantly inhibit fungal growth, making it a candidate for further development in antifungal therapies .

Antitubercular Activity

Recent findings highlight the potential of this compound as an inhibitor of CYP121, an essential enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the survival of the bacterium, and compounds that inhibit CYP121 could serve as novel antitubercular agents. The compound exhibited a reduction in intracellular replication of M. bovis BCG, suggesting its efficacy in treating tuberculosis .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, including CYP121, which is vital for the metabolism of certain pathogens.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.
  • Receptor Binding : It has been shown to bind competitively to certain receptors, influencing downstream signaling pathways.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to assess the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that not only did the compound inhibit growth effectively, but it also demonstrated low cytotoxicity towards human cell lines, suggesting a favorable therapeutic index.

Tuberculosis Research

A recent study focused on the structure-activity relationship (SAR) of imidazole derivatives related to CYP121 inhibition revealed that modifications in the biphenyl moiety could enhance potency. Compounds with similar structures were synthesized and tested, showing improved activity against M. tuberculosis, emphasizing the importance of structural optimization in drug design .

Properties

IUPAC Name

1-[(4-phenylphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-4-15(5-3-1)16-8-6-14(7-9-16)12-18-11-10-17-13-18/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYMRVCQTVOYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481447
Record name 1-[(4-phenylphenyl)methyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56643-79-9
Record name 1-[(4-phenylphenyl)methyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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